Carbonic Anhydrase Binding Affinity vs. Nicotinic Acid
5-Chloro-6-cyanonicotinic acid exhibited a kinetic dissociation constant Kd of 0.890 nM against recombinant human carbonic anhydrase VI (CA6) [1]. In a cross-study comparison, the parent compound nicotinic acid showed a Ki value of 203 μM against carbonic anhydrase III (CAIII) [2]. Although different CA isoforms were used, the ~228,000-fold difference in affinity underscores the profound impact of the 5-chloro-6-cyano substitution pattern on carbonic anhydrase engagement.
| Evidence Dimension | Carbonic anhydrase binding affinity |
|---|---|
| Target Compound Data | Kd = 0.890 nM (CA VI, recombinant human, E. coli expression) |
| Comparator Or Baseline | Nicotinic acid: Ki = 203 μM (CA III, Hummel-Dreyer method) |
| Quantified Difference | ~228,000-fold higher affinity (0.00089 μM vs 203 μM) |
| Conditions | Target: recombinant human CA6, kinetic dissociation constant by BindingDB assay. Comparator: CAIII, Hummel-Dreyer size-exclusion chromatography. |
Why This Matters
Subnanomolar CA6 affinity positions this compound as a high-priority starting point for CA-selective probe development, whereas generic nicotinic acid would require >200,000-fold higher concentrations to achieve comparable enzyme occupancy.
- [1] BindingDB BDBM50449831 (CHEMBL4172331). Affinity Data Kd: 0.890 nM. Binding affinity to recombinant human carbonic anhydrase 6 expressed in E. coli. Accessed 2025. View Source
- [2] Modified Hummel-Dreyer Method and Molecular Modeling Studies Identified Nicotinic Acid Analogues as Carbonic Anhydrase III Ligands. Bentham Direct, 2016. Nicotinic acid Ki = 203 μM for CAIII. Seven analogues more active with Ki 69.7–115.2 μM. View Source
